3-Methyl-5-(pyridin-2-yl)oxazolidine
Description
Overview of 1,3-Oxazolidine Heterocycles
The study of heterocyclic chemistry is fundamental to the advancement of organic and medicinal chemistry. Among the vast array of heterocyclic systems, the 1,3-oxazolidine ring is a five-membered heterocycle of significant interest.
The 1,3-oxazolidine ring is a saturated five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3. wikipedia.org Its general formula is C3H7NO. wikipedia.org The ring system is characterized by a non-planar, puckered conformation, which can exist in various stereoisomeric forms depending on the substitution pattern. The presence of two heteroatoms, oxygen and nitrogen, imparts distinct chemical properties to the ring. The nitrogen atom typically behaves as a Lewis base and a nucleophile, while the oxygen atom influences the ring's polarity and hydrogen bonding capabilities. A related and extensively studied class of compounds are the oxazolidinones, which feature a carbonyl group within the oxazolidine (B1195125) ring. nih.govwikipedia.orgnih.gov
The fundamental concepts of oxazolidine chemistry revolve around their synthesis, reactivity, and stereochemistry. A common method for the synthesis of oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde or a ketone. wikipedia.orgorganic-chemistry.org This reaction is often reversible, and oxazolidines are susceptible to hydrolysis, which regenerates the starting materials. wikipedia.org The stereochemistry of the oxazolidine ring is a critical aspect, particularly in asymmetric synthesis, where chiral oxazolidines derived from chiral amino alcohols are employed as chiral auxiliaries to control the stereochemical outcome of reactions.
The history of oxazolidine chemistry dates back to the 19th century, with the first synthesis of oxazolidines being accomplished in the 1800s. wikipedia.org A significant milestone in the broader field of oxazolidine-related chemistry was the first report of 2-oxazolidinone (B127357) in 1888 by the German chemist Siegmund Gabriel. wikipedia.org His work, which initially involved the reaction of bromoethylamine hydrobromide with silver carbonate, laid the groundwork for future investigations into this class of heterocycles. wikipedia.org However, it was the discovery of the antibacterial properties of N-aryl-oxazolidinones in the late 1980s by researchers at E.I. du Pont de Nemours & Company that brought significant attention to the oxazolidinone scaffold in medicinal chemistry. nih.gov This discovery led to the development of linezolid (B1675486), the first clinically approved oxazolidinone antibiotic, in 2000. nih.govbenthamdirect.com The development of linezolid marked a pivotal moment, stimulating extensive research into the synthesis and biological activities of various oxazolidine and oxazolidinone derivatives.
Significance of Pyridine-Containing Motifs in Organic Synthesis and Ligand Design
The pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in organic chemistry. rsc.orgopenaccessjournals.com Its unique electronic properties and reactivity have made it a cornerstone in both organic synthesis and the design of ligands for catalysis. researchgate.netnbinno.comyoutube.com
The pyridine functionality occupies a prominent position in chemical space due to its versatile roles in medicinal chemistry and materials science. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts a dipole moment to the molecule and renders it more polar and basic compared to its carbocyclic analogue, benzene (B151609). nih.govfiveable.me This nitrogen atom can act as a hydrogen bond acceptor, which is a crucial interaction in biological systems and can significantly influence the pharmacokinetic properties of drug molecules. nih.gov
In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" and is a key component in a multitude of approved drugs. rsc.orgnih.govnih.govresearchgate.net Its presence can enhance a molecule's biochemical potency, metabolic stability, and cell permeability. rsc.org The pyridine ring is often used as a bioisostere for a phenyl ring, a strategy employed by medicinal chemists to modulate a compound's properties. nbinno.compharmablock.com The versatility of the pyridine ring allows for its incorporation into a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. openaccessjournals.comnih.govfrontiersin.org
Furthermore, pyridine and its derivatives are extensively used as ligands in coordination chemistry and catalysis. researchgate.netunimi.italfachemic.comacs.orgnih.gov The lone pair of electrons on the nitrogen atom allows pyridine to coordinate with a wide variety of metal ions, forming stable metal complexes. alfachemic.comnih.gov These complexes have found applications in numerous catalytic transformations, such as hydrogenation, hydroformylation, and polymerization reactions. alfachemic.com The electronic and steric properties of the pyridine ligand can be readily tuned by introducing substituents on the ring, which in turn allows for the fine-tuning of the catalytic activity and selectivity of the metal complex. nih.gov
Positioning of 3-Methyl-5-(pyridin-2-yl)oxazolidine within Contemporary Heterocyclic Research
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical structure places it at the intersection of two highly significant areas of heterocyclic research: oxazolidine chemistry and pyridine chemistry. The combination of these two moieties in a single molecule suggests potential for novel chemical properties and biological activities.
Contemporary research on related structures provides insight into the potential significance of this compound. For instance, studies on various 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been conducted to explore their potential as antibacterial agents, drawing inspiration from the success of the oxazolidinone class of antibiotics. nih.gov In these studies, the pyridine ring is introduced as a replacement for the phenyl ring found in drugs like linezolid, with the aim of discovering new compounds with improved efficacy or a different spectrum of activity. researchgate.net
The synthesis of various 3-alkyl oxazolidines and the exploration of their reactivity are also areas of active investigation. acs.orgresearchgate.net Furthermore, the incorporation of a pyridin-2-yl group into other heterocyclic systems, such as dihydrooxazoles, has been explored in the context of developing new chiral ligands and molecules with potential biological applications. mdpi.com
Given the established importance of both the oxazolidine and pyridine scaffolds, this compound represents a logical target for synthesis and investigation. Its structure suggests that it could be explored as a novel ligand for catalysis, leveraging the coordinating ability of the pyridine nitrogen. Additionally, it could be a candidate for biological screening, given the prevalence of both parent heterocycles in pharmacologically active compounds. The positioning of the pyridin-2-yl group at the 5-position of the oxazolidine ring, coupled with the methyl group on the nitrogen, provides a unique three-dimensional structure that could lead to specific interactions with biological targets or novel catalytic properties. Future research in this area would likely focus on the development of efficient synthetic routes to this compound and its analogues, followed by a thorough evaluation of its chemical and biological properties.
Table of Research Findings on Related Compounds
| Compound Class | Key Research Focus | Notable Findings |
| 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives | Antibacterial Activity | Some derivatives exhibit strong antibacterial activity against Gram-positive bacteria. nih.gov |
| 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives | Antibacterial and Anthelmintic Activity | Certain compounds show broad-spectrum activity against various bacteria and potential anthelmintic properties. researchgate.net |
| Pyridine-Containing Ligands | Asymmetric Catalysis | Chiral pyridine-based ligands have been successfully used in a variety of enantioselective catalytic reactions. unimi.itacs.org |
| Oxazolidinone Antibiotics | Medicinal Chemistry | Development of new generations of antibiotics to combat drug-resistant bacteria. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methyl-5-pyridin-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C9H12N2O/c1-11-6-9(12-7-11)8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3 |
InChI Key |
MPGNQYOYZRWLEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 5 Pyridin 2 Yl Oxazolidine and Analogues
General Synthetic Strategies for Oxazolidine (B1195125) Ring Construction
The construction of the oxazolidine ring is a fundamental transformation in heterocyclic chemistry. These strategies primarily rely on the formation of key carbon-nitrogen and carbon-oxygen bonds to form the five-membered ring.
Condensation Reactions Involving Amino Alcohols and Carbonyl Compounds
The most traditional and direct method for synthesizing oxazolidines is the condensation reaction between a β-amino alcohol and a carbonyl compound (an aldehyde or a ketone). For the target molecule, 3-Methyl-5-(pyridin-2-yl)oxazolidine, this would involve the reaction of 2-(methylamino)ethanol (B44016) with pyridine-2-carbaldehyde. This reaction is typically reversible and requires the removal of water to drive the equilibrium toward the product.
Conventional synthesis involves heating the reactants, often in a solvent that allows for the azeotropic removal of water, such as benzene (B151609) or toluene, using a Dean-Stark apparatus. The reaction can also be facilitated by dehydrating agents like magnesium sulfate. acs.org
Mechanistic studies suggest the reaction does not proceed via an enamine intermediate. Instead, the process is believed to initiate with the formation of an elusive hemiaminal, followed by a fleeting iminium ion. Subsequent intramolecular cyclization by the hydroxyl group attacking the iminium carbon yields the final oxazolidine ring. acs.orgresearchgate.net
The viability of using pyridine-2-carbaldehyde in such condensations is supported by its use in forming related 5-substituted heterocyclic systems, such as 3-amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. researchgate.netmdpi.com
Table 1: Examples of Conventional Oxazolidine Synthesis via Condensation
| Amino Alcohol Precursor | Carbonyl Compound | Conditions | Product Yield | Reference |
| 2-Hydroxymethylpiperidine | Acetaldehyde | Toluene, 0 °C to RT | High | researchgate.net |
| 2-Hydroxymethylpiperidine | Acrolein | Toluene, reflux | 85% | acs.org |
| N-methyl aminoethanol | Hydrocinnamaldehyde | THF, Microwave, 50°C (in presence of air) | Excellent | N/A |
| Diethanolamine | p-Isopropyl-alpha-methyl hydroxyl cinnamic aldehyde | Toluene, reflux (azeotropic removal of water) | N/A | N/A |
Note: Yields are reported as described in the source material.
Asymmetric synthesis of oxazolidines can be achieved with high stereocontrol by using enantiomerically pure β-amino alcohols as precursors. These chiral starting materials are readily available, often derived from the reduction of natural amino acids. The chirality of the amino alcohol dictates the stereochemistry of the final oxazolidine product.
This approach allows for the synthesis of specific stereoisomers, which is crucial in medicinal chemistry and materials science. Both stereospecific and stereoconvergent methods have been developed. nih.gov For instance, the reaction of enantioenriched butadiene monoxide with aryl imines in the presence of a rhodium catalyst proceeds stereospecifically. nih.gov Alternatively, using a chiral palladium or nickel catalyst with a racemic starting material can provide an enantioselective synthesis of 1,3-oxazolidines. nih.gov The synthesis of functionalized chiral oxazolidin-2-ones from chiral aziridines further highlights the utility of stereochemically defined precursors. bioorg.org
Table 2: Stereoselective Syntheses of Oxazolidine Derivatives
| Precursors | Catalyst/Method | Key Feature | Stereochemical Outcome | Reference |
| Enantioenriched butadiene monoxide, Aryl imines | Rhodium catalyst | Stereospecific reaction | 99% ee | nih.gov |
| Racemic butadiene monoxide, Aryl imines | Chiral Palladium or Nickel catalyst | Stereoconvergent reaction | Up to 94% ee | nih.gov |
| Chiral aziridine-2-methanols, Phosgene | Intramolecular cyclization | High stereocontrol | Enantiomerically pure oxazolidinones | bioorg.org |
Multicomponent Reactions for Oxazolidine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules like oxazolidines. These reactions are valued for their atom economy and operational simplicity.
Lewis acids are effective catalysts for the synthesis of oxazolidines, activating the carbonyl group towards nucleophilic attack. Tin(II) chloride (SnCl₂) has been shown to be a particularly effective catalyst in a three-component coupling of anilines, epoxides, and paraformaldehyde to produce 1,3-oxazolidine derivatives. rsc.orgrsc.orgresearchgate.net This reaction is notable for proceeding at moderate temperatures without the need for additives, bases, or oxidants, and it tolerates a good range of functional groups. rsc.org
The proposed mechanism involves the Lewis acid activation of the reactants, facilitating the ring-opening of the epoxide and subsequent condensation and cyclization steps.
Table 3: SnCl₂-Catalyzed Three-Component Synthesis of 1,3-Oxazolidines
| Aniline Derivative | Epoxide | Catalyst Loading | Temperature | Yield | Reference |
| Aniline | Styrene oxide | 1 mol% | 85 °C | 92% | rsc.org |
| 4-Fluoroaniline | Styrene oxide | 1 mol% | 85 °C | 94% | rsc.org |
| 4-Nitroaniline | Styrene oxide | 1 mol% | 85 °C | 84% | rsc.org |
| 4-Methoxyaniline | 1,2-Epoxyhexane | 1 mol% | 85 °C | 81% | rsc.org |
Reactions were performed with paraformaldehyde in toluene.
Other Lewis acids, such as iron porphyrin complexes, have also been used to catalyze the cycloaddition of aziridines with aldehydes, providing oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org
Cascade and tandem reactions provide an elegant and efficient pathway for constructing heterocyclic rings by combining multiple bond-forming events in a single, uninterrupted sequence. These processes minimize waste and purification steps, aligning with the principles of green chemistry.
An example of such a process is the silver-promoted tandem olefin isomerization followed by intramolecular hydroamination of 1,1-disubstituted alkenyl amines, which yields various 2-alkyl-substituted 1,3-heterocycles, including oxazolidines. organic-chemistry.org This method is valued for its high atom economy and functional group tolerance. organic-chemistry.org Similarly, tandem reactions involving cyclization are used to create related heterocyclic structures, such as oxathiazinane dioxides from linear alkenyl alcohols via a one-pot sulfamoylation/aza-Michael sequence. nih.gov
Carbon Dioxide Incorporation for Oxazolidinone Scaffolds
The use of carbon dioxide (CO2) as a C1 building block is a significant area of research for synthesizing oxazolidinone scaffolds. researchgate.netnih.gov This approach is valued for its atom economy and for utilizing an abundant, non-toxic, and renewable carbon source. researchgate.netrsc.org The primary methods involve the carboxylative cyclization of various precursors, such as propargylic amines or aziridines. researchgate.netrsc.org
For instance, the coupling of CO2 and aziridines can be catalyzed by an aluminium(salphen) complex under solvent-free conditions, proving effective for a range of substituted aziridines and yielding products with high regioselectivity. nih.gov Another effective method is the carboxylative cyclization of propargylic amines with CO2, which is considered an efficient way to utilize this greenhouse gas. researchgate.net This reaction can be facilitated by catalysts like nano-SiO2-supported ionic liquids, which have demonstrated high compatibility with various propargylic amines and achieve excellent yields under mild conditions. researchgate.net These strategies provide access to pharmaceutically important oxazolidinones, highlighting the synthetic utility of CO2 fixation. nih.gov
Fixation of Atmospheric CO2 in Pyridine-Based Oxazolidinone Synthesis
A notable advancement in this field is the direct use of atmospheric CO2 for the synthesis of pyridine-containing oxazolidinones. This approach is particularly innovative as it circumvents the need for purified CO2 gas. rsc.org Research has demonstrated the successful synthesis of 3-(pyridin-2-ylmethyl)oxazolidin-2-one through the fixation of atmospheric CO2. rsc.orgrsc.orgresearchgate.net This reaction proceeds in the presence of thionyl chloride (SOCl2) and, significantly, without the addition of an external base. rsc.org This method represents a rare example of synthesizing pyridine-containing oxazolidinones and is the first to do so via atmospheric CO2 fixation. rsc.org The resulting compound, 3-(pyridin-2-ylmethyl)oxazolidin-2-one, serves as a valuable ligand for generating various metal complexes. rsc.orgrsc.orgresearchgate.net
Strategies for Introducing the Pyridine (B92270) Moiety in Oxazolidines
The introduction of a pyridine group into the oxazolidine structure can be achieved through several strategic synthetic routes. These methods either involve the modification of a pre-existing oxazolidine ring or, more commonly, the construction of the ring from precursors that already contain the pyridine unit.
Regioselective Functionalization at the C-5 Position of the Oxazolidine Ring
Achieving regioselective functionalization, particularly at the C-5 position of the oxazolidine ring with a pyridine moiety, is often accomplished by building the heterocyclic system from carefully chosen starting materials. A prime example is the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov The synthesis begins with a commercially available substituted pyridine, such as 2-chloro-5-nitropyridine (B43025). nih.gov Through a multi-step sequence involving reactions like nucleophilic substitution, reduction of a nitro group, and protection/deprotection steps, a key carbamate (B1207046) intermediate containing the pyridine ring is formed. nih.gov The crucial cyclization step to form the oxazolidinone ring is then achieved by reacting this intermediate with (R)-glycidyl butyrate (B1204436) in the presence of n-butyl lithium at low temperatures. nih.gov This strategy ensures that the pyridine group is precisely located at what becomes the C-5 position of the newly formed oxazolidinone ring.
Incorporation of Pyridine Precursors in Cyclization Reactions
A common and effective strategy for synthesizing pyridine-substituted oxazolidines involves the use of pyridine-containing precursors in the primary cyclization reaction. This approach builds the oxazolidine or related heterocyclic ring around the pre-existing pyridine scaffold. For example, the synthesis of various 3-(pyridine-3-yl)-2-oxazolidinone derivatives relies on starting materials like 2-chloro-5-nitropyridine or 3-fluoro-2-hydroxypyridine. nih.gov These precursors undergo a series of transformations to introduce a side chain that is then cyclized to form the oxazolidinone ring. nih.gov
In a different context, 1,4-oxazinone precursors, which can be synthesized from β-amino alcohol precursors, are used in tandem cycloaddition/cycloreversion reactions with alkynes to produce highly substituted pyridine products. nih.govnih.gov This demonstrates the utility of heterocyclic precursors in constructing complex pyridine-containing molecules. The synthesis of the oxazinone intermediates themselves can start from materials like acetylene (B1199291) dicarboxylate and β-amino alcohols, which then react to form the heterocyclic core that ultimately leads to the desired pyridine derivative. nih.gov
Advanced Catalytic and Reaction Condition Approaches
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. The synthesis of oxazolidine derivatives has benefited significantly from such approaches.
Microwave Irradiation Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov In the synthesis of oxazolidin-2-ones from amino alcohols and diethyl carbonate, microwave irradiation at 125–135 °C dramatically reduces reaction times and improves yields compared to traditional methods. nih.gov This technique has been successfully applied to the synthesis of various 4-substituted oxazolidin-2-one chiral auxiliaries. nih.govsemanticscholar.org
The benefits of microwave heating are also evident in processes involving pyridine-based oxazolidinones. For example, a palladium complex of 3-(pyridin-2-ylmethyl)oxazolidin-2-one has been shown to be an effective catalyst for Suzuki–Miyaura cross-coupling reactions under both conventional heating and microwave methods. researchgate.net The use of microwave irradiation in solid-phase organic synthesis (MA-SPOS) has also been highlighted as a valuable methodology for the rapid synthesis of novel oxazolidinone antimicrobials, enabling the development of new reaction conditions in a fraction of the time required by conventional techniques. researchgate.net
Transition Metal Catalysis (e.g., Palladium, Copper, Silver-mediated processes)
Transition metals serve as powerful catalysts for a variety of bond-forming reactions, enabling the construction of heterocyclic scaffolds under mild conditions. Methodologies involving palladium, copper, and silver are central to modern organic synthesis, providing pathways to oxazolidine derivatives through mechanisms like cycloadditions and cross-coupling reactions.
Palladium Catalysis
Palladium catalysts are particularly effective in mediating cycloaddition reactions to form five-membered heterocycles. One notable strategy is the palladium-catalyzed [3+2] cycloaddition of α,β-unsaturated imines with vinylethylene carbonates (VECs). mdpi.com This method provides a direct route to highly functionalized oxazolidines. mdpi.com The reaction typically employs a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which facilitates the formation of a π-allylpalladium intermediate from the VEC. This intermediate then reacts with the imine to yield the oxazolidine ring system with excellent regioselectivity. mdpi.com While this specific approach has been demonstrated for a range of α,β-unsaturated imines, its principles can be extended to substrates that would lead to pyridinyl-substituted oxazolidines.
Further research has highlighted the utility of palladium in decarboxylative cyclization reactions of 5-vinyloxazolidine-2,4-diones, which act as precursors for aza-π-allylpalladium and oxa-π-allylpalladium species. rsc.org These intermediates can be trapped to form various heterocyclic structures, demonstrating the versatility of palladium in manipulating oxazolidine-based precursors. rsc.orgresearchgate.net
Table 1: Palladium-Catalyzed Synthesis of Oxazolidine Analogues
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield | Ref |
| Pd(PPh₃)₄ | α,β-Unsaturated imine | Vinylethylene carbonate | Functionalized oxazolidine | 82% | mdpi.com |
| Pd₂(dba)₃·CHCl₃ | 5-Vinyloxazolidine-2,4-dione | - | Ten-membered N,O-heterocycle | Up to 90% | rsc.org |
Copper Catalysis
Copper catalysis is a cost-effective and efficient alternative for the synthesis of nitrogen- and oxygen-containing heterocycles. Copper-catalyzed reactions often proceed via radical pathways or through coordination-assisted mechanisms. A recently developed method involves the copper-catalyzed radical amino-oxygenation of alkenes using amine-derived N-chloro-N-carbamates. rsc.org This process allows for the direct, one-step formation of both a C-N and a C-O bond across the double bond, leading exclusively to 5-substituted 2-oxazolidinones. rsc.org Although this yields an oxazolidinone (a ketone-containing analogue), this structure serves as a direct precursor to oxazolidines via reduction of the carbonyl group. The reaction is notable for proceeding without the need for exogenous ligands or bases. rsc.org
Additionally, copper catalysts, often in conjunction with chiral ligands like bis(oxazolidine)pyridine (PyBodine), have been developed for asymmetric [3+2] cycloadditions of azomethine imines, highlighting copper's role in constructing chiral heterocyclic frameworks. nih.gov
Table 2: Copper-Catalyzed Synthesis of Oxazolidinone Analogues
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield | Ref |
| Copper Catalyst | Alkene | tert-Butyl N-chlorocarbamate | 5-Substituted 2-oxazolidinone (B127357) | 21–78% | rsc.org |
| Cu(OAc)₂ | Azomethine imine | Propiolate | Dihydropyrazole (via [3+2] cycloaddition) | High | nih.gov |
Silver-Mediated Processes
Silver catalysis is well-established in promoting unique chemical transformations, often involving radical intermediates. In the context of heterocycle synthesis, silver-catalyzed reactions frequently involve decarboxylative pathways. For instance, the catalytic Hunsdiecker reaction, which involves the decarboxylative halogenation of aliphatic carboxylic acids, can be efficiently promoted by silver complexes like Ag(Phen)₂OTf. organic-chemistry.orgnih.gov Silver nitrate (B79036) (AgNO₃) has also been used to catalyze the decarboxylative azidation of aliphatic carboxylic acids in aqueous solutions. nih.gov
However, the direct application of silver-mediated catalysis for the primary synthesis of the 5-(pyridin-2-yl)oxazolidine ring is not as extensively documented as palladium or copper systems. While silver's utility in generating radicals from carboxylic acids is clear, a defined pathway starting from common precursors to form the target oxazolidine ring via silver catalysis remains a subject for further investigation. organic-chemistry.orgnih.govnih.gov
Organocatalytic Systems
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the use of metals and relying on small, chiral organic molecules to induce stereoselectivity. These systems are particularly adept at forming chiral centers in heterocyclic compounds like oxazolidines.
The synthesis of oxazolidine analogues can be achieved through highly chemo- and enantioselective organocatalytic tandem reactions. A prominent example is the reaction between N-protected hydroxylamines and α,β-unsaturated aldehydes. nih.govlookchem.com This transformation, often catalyzed by a chiral secondary amine such as a diarylprolinol silyl (B83357) ether, proceeds through a cascade involving a nucleophilic conjugate addition of the hydroxylamine (B1172632) to the enal, followed by an intramolecular cyclization (hemiacetal formation). lookchem.com This sequence generates 5-hydroxyisoxazolidines, which are close analogues of the target structure, in high yields and with excellent enantioselectivity (90-99% ee). nih.govlookchem.com
Another advanced approach utilizes bifunctional organocatalysts, such as quinine-derived squaramides. These catalysts possess both a hydrogen-bond donating moiety (the squaramide) and a basic site (the quinuclidine (B89598) nitrogen). This dual functionality allows them to activate both the nucleophile and the electrophile simultaneously. Such catalysts have been successfully employed in domino reactions to construct complex spirooxazolidines. rsc.org A typical reaction involves an N,O-acetalization followed by an aza-Michael addition cascade, generating multiple stereocenters with high control. rsc.org The principles of this catalytic activation are broadly applicable to the synthesis of various oxazolidine scaffolds, including those with a pyridinyl substituent at the 5-position, by selecting appropriate starting materials like a pyridinyl-containing enone or aldehyde.
Table 3: Organocatalytic Synthesis of Oxazolidine Analogues
| Catalyst Type | Catalyst Example | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Ref |
| Chiral Amine | Diarylprolinol silyl ether | N-Boc-hydroxylamine, Cinnamaldehyde | 5-Hydroxyisoxazolidine | 75–94% | 90–99% | nih.govlookchem.com |
| Bifunctional | Hydroquinine-derived squaramide | N-Boc ketimine, γ-Hydroxyenone | Spirooxazolidine | Good | Up to >99% | rsc.org |
Stereochemical Principles and Applications of Chiral Pyridyl Oxazolidines
Enantioselective Synthesis and Diastereocontrol in Pyridyl Oxazolidine (B1195125) Formation
The stereochemical integrity of chiral pyridyl oxazolidines is fundamental to their function in asymmetric catalysis. The precise three-dimensional arrangement of atoms is established during synthesis, where chirality is transferred from readily available precursors and the formation of specific diastereomers is carefully controlled.
Derivation of Chirality from Amino Alcohol Building Blocks
The primary source of chirality in the most widely used pyridyl oxazolidine ligands is the 2-amino alcohol backbone from which they are constructed. nih.govwikipedia.org These chiral amino alcohols are attractive starting materials because they are readily available in high enantiopurity, often derived from the natural chiral pool of amino acids. wikipedia.org The synthesis of the oxazoline (B21484) ring incorporates the stereocenters of the amino alcohol directly into the heterocyclic structure. acs.org
The process typically involves the condensation of a chiral β-amino alcohol with a pyridine (B92270) derivative, such as 2,6-pyridinedicarbonitrile for bis(oxazoline) ligands (PyBOX). researchgate.netnih.gov This reaction effectively transfers the pre-existing chirality of the amino alcohol to the newly formed ligand. mdpi.com For instance, the use of (S)-valinol as the chiral building block will result in an (S,S)-configured PyBOX ligand. The stereocenter located on the carbon adjacent to the coordinating nitrogen atom is thus positioned in close proximity to the metal's active site in the final catalyst, enabling it to directly influence the stereochemical course of a catalyzed reaction. acs.orgdiva-portal.org This modular approach allows for the synthesis of a diverse library of ligands with varied steric and electronic properties simply by choosing different chiral amino alcohols. rsc.orgnih.gov
Factors Governing Diastereoselectivity in Cyclization Reactions
The formation of the oxazolidine ring is a cyclization reaction that can generate new stereocenters, making diastereoselectivity a critical consideration. Oxazolidines are commonly formed through the reaction of a 1,2-amino alcohol with an aldehyde or its equivalent. This process proceeds via the formation of an intermediate imine, which then undergoes an intramolecular cyclization when the hydroxyl group attacks the electrophilic imine carbon. mdpi.comnih.gov
The stereochemical outcome of this cyclization is heavily influenced by the existing chirality in the amino alcohol backbone. In metal-templated syntheses, the coordination of the ligand to a metal ion can impose significant conformational rigidity, leading to high levels of diastereocontrol. For example, studies on the formation of nickel(II) complexes of oxazolidines derived from β-hydroxy amino acids and 2-pyridine carboxaldehyde revealed a high degree of stereospecificity. nih.gov The resulting fused three-ring structure of the nickel complex is rigid, forcing the hydrogen atoms on the newly formed chiral centers—the former aldehyde carbon (C2) and the amino acid nitrogen (N3)—to adopt a cis orientation relative to the hydrogen on the original α-carbon of the amino acid. mdpi.comnih.gov This arrangement minimizes steric strain within the coordinated structure, thereby directing the reaction to a single diastereomer. The stereochemistry of the starting amino acid's α-carbon dictates the configuration of the newly formed stereocenters, a phenomenon known as chirality transfer. mdpi.com
Pyridyl Oxazolidines as Chiral Ligands in Asymmetric Catalysis
Pyridyl oxazolidines, particularly C₂-symmetric bis(oxazolines) (PyBOX), have emerged as a highly effective and versatile class of "privileged" ligands in asymmetric catalysis. wikipedia.orgresearchgate.netrsc.org Their rigid structure, strong coordinating ability, and the tunable chiral environment they create around a metal center make them suitable for a vast range of enantioselective transformations. sci-hub.secambridgenetwork.co.uk
Design and Synthesis of Pyridyl Oxazolidine Ligands (e.g., PyBOX, PyBodine)
The design of pyridyl oxazolidine ligands is centered on the C₂-symmetric PyBOX framework, which features a central pyridine ring flanked by two chiral oxazoline rings. cambridgenetwork.co.uk This tridentate, "pincer-type" chelation to a metal center creates a well-defined and rigid chiral pocket. cambridgenetwork.co.uk The C₂ symmetry is advantageous as it reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities. nih.gov
Key design features that can be systematically varied include:
Substituents on the Oxazoline Ring: Bulky substituents (R) at the 4-position of the oxazoline rings, such as isopropyl (i-Pr) or phenyl (Ph), are crucial for creating steric hindrance that dictates the facial selectivity of substrate approach to the catalytic center. wikipedia.orgcambridgenetwork.co.uk
Pyridine Ring Modifications: The electronic properties of the catalyst can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the pyridine backbone. tcichemicals.com
The synthesis of PyBOX ligands is notably efficient. A common and robust method is the one-pot condensation of 2,6-pyridinedicarbonitrile with two equivalents of a chiral β-amino alcohol. nih.gov This reaction is often catalyzed by Lewis acids such as zinc triflate (Zn(OTf)₂) or anhydrous zinc chloride, proceeding in high yields without the need for extensive purification. researchgate.netnih.govnih.gov
| Ligand Name | Abbreviation | Chiral Amino Alcohol Precursor | Typical Catalyst |
| 2,6-Bis((S)-4-isopropyloxazolin-2-yl)pyridine | (S,S)-iPr-PyBOX | (S)-Valinol | Zn(OTf)₂ |
| 2,6-Bis((R)-4-phenyloxazolin-2-yl)pyridine | (R,R)-Ph-PyBOX | (R)-Phenylglycinol | Zn(OTf)₂ |
| 2,6-Bis((4S,5R)-4-indenyloxazolin-2-yl)pyridine | (S,R)-Ind-PyBOX | (1R,2S)-1-Amino-2-indanol | ZnCl₂ |
Formation and Characterization of Metal Complexes (e.g., Cu, Pt, Pd, Ni, Mn)
Pyridyl oxazolidine ligands form stable complexes with a wide array of transition metals, including but not limited to copper (Cu), platinum (Pt), palladium (Pd), nickel (Ni), manganese (Mn), ruthenium (Ru), iron (Fe), and rhodium (Rh). nih.govmdpi.comrsc.orgnih.govrsc.org The ligand typically acts as a tridentate N,N,N-donor, coordinating through the pyridine nitrogen and the two imine nitrogens of the oxazoline rings.
The resulting metal complexes are characterized using a suite of analytical techniques:
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure and coordination geometry of the complexes. For example, it has been used to establish a distorted square-pyramidal geometry for a Cu(II) complex with an adamantyl-containing pyridyl hydrazone ligand. nih.gov
Spectroscopy:
NMR Spectroscopy (¹H, ¹³C): Provides information about the ligand's structure and its magnetic environment upon coordination to a metal. jscimedcentral.com
FT-IR Spectroscopy: Shows shifts in vibrational frequencies (e.g., C=N stretching) upon coordination, confirming the ligand-metal interaction. nih.gov
UV-Vis Spectroscopy: Used to study the d-d electronic transitions of the metal center, which can provide insights into the coordination geometry. nih.gov
Magnetic Susceptibility Measurements: These measurements help determine the oxidation state and spin state of the metal ion in paramagnetic complexes, such as those of Mn(II). researchgate.net
Molar Conductivity: Measurements in solution can indicate whether the complexes are neutral or ionic. nih.gov
The combination of these techniques allows for a thorough characterization of the electronic and steric properties of the catalytically active species.
| Metal Ion | Typical Geometry | Characterization Methods |
| Cu(II) | Distorted Square Pyramidal, Octahedral | X-ray Diffraction, UV-Vis, FT-IR, EPR |
| Pd(II) | Square Planar, Tetrahedral | X-ray Diffraction, NMR, Molar Conductivity |
| Ni(II) | Octahedral, Square Planar | X-ray Diffraction, Magnetic Susceptibility, UV-Vis |
| Mn(II) | Octahedral | Magnetic Susceptibility, UV-Vis, FT-IR |
| Pt(II) | Square Planar | X-ray Diffraction, NMR |
Mechanistic Aspects of Asymmetric Induction in Catalytic Transformations
The ability of a chiral pyridyl oxazolidine-metal complex to induce enantioselectivity in a reaction is a direct consequence of its structure. The ligand creates a rigid and well-defined chiral environment around the metal's active site, forcing the reacting substrates to adopt a specific orientation. sci-hub.se
The mechanism of asymmetric induction is generally understood through the following principles:
Creation of a Chiral Pocket: The tridentate coordination of the PyBOX ligand to the metal defines a chiral pocket. The bulky substituents on the oxazoline rings are positioned to extend over the remaining coordination sites where the substrate will bind. cambridgenetwork.co.uk
Steric Hindrance and Facial Discrimination: A widely accepted model posits that the substituents at the 4-position of the oxazoline rings effectively block one of the two enantiotopic faces of a prochiral substrate. wikipedia.org This steric repulsion forces the substrate to coordinate to the metal center from the less hindered direction, leading to the preferential formation of one enantiomer of the product. wikipedia.org
Rigidity and Symmetry: The rigidity of the PyBOX-metal scaffold ensures that this chiral environment is maintained throughout the catalytic cycle. Furthermore, the C₂-symmetry of the ligand simplifies the catalytic system by reducing the number of possible diastereomeric intermediates and transition states, which is often crucial for achieving high levels of enantiocontrol. nih.gov
Electronic Effects: The electronic properties of the ligand, modulated by substituents on the pyridine ring, can influence the Lewis acidity and reactivity of the metal center, thereby affecting both the rate and selectivity of the reaction. researchgate.net
In essence, the ligand translates its stored stereochemical information to the products of the reaction by controlling the geometry of the key bond-forming transition state.
In-depth Literature Review Reveals Scant Data on "3-Methyl-5-(pyridin-2-yl)oxazolidine" as a Chiral Auxiliary in Specified Reactions
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research detailing the use of the specific chemical compound This compound in the context of the stereochemical applications outlined in the user's request. The user requested a detailed article focusing solely on this compound's role in asymmetric alkylation reactions, cycloaddition reactions, other enantioselective transformations (such as Aldol (B89426), Hydrosilylation, and Wacker-type cyclizations), and its function as a chiral auxiliary based on an oxazolidine scaffold.
While the provided outline details a logical and common set of applications for well-established chiral auxiliaries, such as Evans' oxazolidinones, these specific applications are not documented in the available scientific literature for this compound. Chiral 1,3-oxazolidine ligands are indeed a class of compounds that have garnered attention in asymmetric catalysis due to their rigid structure and the potential for modular synthesis from readily available amino alcohols. nih.gov Their applications span various reactions including alkylations, cycloadditions, and aldol reactions. nih.gov
However, extensive searches for the subject compound in connection with these specific transformations yielded no direct research findings, detailed data, or illustrative examples. The investigation included searches for:
Asymmetric alkylation reactions employing this compound.
[3+2] Cycloaddition reactions where this compound acts as a controlling chiral agent.
Its application in enantioselective aldol reactions, hydrosilylations, or Wacker-type cyclizations.
The available literature discusses related but structurally distinct compounds. For instance, research exists on pyridinyl-oxazolidinone derivatives, which feature a carbonyl group in the oxazolidine ring, for applications as antibacterial agents rather than as chiral auxiliaries for synthesis. nih.gov Other studies focus on different pyridyl-oxazoline structures, such as the well-known PHOX ligands, which are used extensively in asymmetric catalysis but are not structurally equivalent to the requested compound. nih.gov
Given the strict instructions to generate content focusing solely on this compound and to ensure all information is scientifically accurate and based on diverse sources, it is not possible to generate the requested article. To do so would require fabricating data and misrepresenting the state of scientific research on this specific molecule. Professional and ethical standards demand that the content be based on verifiable, published research. As such, in the absence of literature supporting the use of this compound in the specified roles, the article cannot be written.
Reactivity and Transformational Chemistry of 3 Methyl 5 Pyridin 2 Yl Oxazolidine Systems
Ring Stability and Hydrolytic Behavior of Oxazolidines
Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms at positions 1 and 3, respectively. wikipedia.org The stability of the oxazolidine (B1195125) ring is a critical aspect of its chemistry, with hydrolysis representing a key reaction pathway. wikipedia.org This process involves the cleavage of the heterocyclic ring to regenerate the precursor β-amino alcohol and the carbonyl compound. wikipedia.orgnih.gov The reaction is essentially the reverse of the condensation reaction used for their synthesis. wikipedia.org
Kinetics and Thermodynamics of Ring Opening
The hydrolytic cleavage of the oxazolidine ring is a reversible process that has been studied extensively. The mechanism generally involves two distinct stages: a rapid, reversible ring-opening to form a cationic iminium (or Schiff base) intermediate, followed by a slower, rate-determining hydrolysis of this intermediate. acs.org
The kinetics of ring opening are strongly influenced by the pH of the solution. nih.govresearchgate.net At low pH, the reaction is typically catalyzed by hydronium ions. researchgate.net The process begins with the protonation of either the ring oxygen or nitrogen atom. Theoretical calculations suggest that O-protonation can lead to immediate ring-opening to form a cationic imine. researchgate.net The subsequent C-O bond cleavage results in the formation of the resonance-stabilized iminium cation. researchgate.net As the pH increases, a pH-independent reaction pathway can become dominant, which may involve the unimolecular cleavage of the C-O bond. researchgate.netresearchgate.net
The equilibrium between the closed oxazolidine ring and the open iminium ion form is a key thermodynamic factor. researchgate.netnih.gov For many N-alkyl oxazolidines, this equilibrium favors the ring-closed form. researchgate.net The equilibrium constant for this process can be determined through kinetic or spectroscopic analysis. acs.org For example, the hydrolysis of 2-(4-methylphenyl)-2,3-dimethyl-1,3-oxazolidine showed a pK(I+) of 7.45 for the equilibrium between the iminium cation and the oxazolidine plus a proton. acs.org
The table below presents kinetic data for the ring-opening of various N-substituted 2-aryl-1,3-oxazolidines, illustrating the relationship between pH, rate constants, and equilibrium constants.
Table 1: Rate and Equilibrium Constants for Ring Opening of N-Substituted 2-((4-dimethylamino)phenyl)-1,3-oxazolidines in Aqueous Solution at 25°C
| N-Substituent | pKₐₐₚₚ (Apparent pKₐ for ring-closing) | k_open (s⁻¹) (pH-independent ring-opening rate constant) |
|---|---|---|
| Methyl | 9.1 | 1.0 |
| Ethyl | 9.3 | 0.8 |
| n-Butyl | 9.28 | 0.9 |
| Isopropyl | 9.2 | 1.0 |
| tert-Butyl | 8.3 | 0.4 |
| Phenyl | 8.4 | 0.2 |
Data sourced from Canle et al. (1996) researchgate.net
This equilibrium can be affected by factors such as temperature and pressure, with higher temperatures favoring the ring-opened iminium form. nih.govmdpi.com This thermal instability is a significant consideration in synthetic applications, such as flow peptide synthesis, where elevated temperatures can shift the equilibrium towards the open-chain imine. nih.gov
Influence of Substituents on Hydrolysis Pathways
The rate and pathway of oxazolidine hydrolysis are profoundly influenced by the nature and position of substituents on the ring. These effects are generally rationalized by considering their electronic and steric influence on the stability of the reactant and the key iminium ion intermediate. nih.govresearchgate.net
Substituents at C-2: The electronic nature of substituents at the C-2 position has a marked effect on hydrolysis rates. Electron-withdrawing groups on a C-2 aryl substituent accelerate hydrolysis. nih.gov This is because these groups destabilize the starting oxazolidine, which has electron-donating nitrogen and oxygen atoms adjacent to the C-2 carbon, more than they destabilize the resulting iminium ion. Consequently, the activation energy for ring-opening is lowered. Conversely, electron-donating groups tend to stabilize the oxazolidine ring and slow down hydrolysis. nih.gov The steric bulk of C-2 substituents also plays a role; larger groups can decrease reaction rates in neutral and basic solutions due to increased steric hindrance. nih.gov For instance, the half-life of hydrolysis for ephedrine-derived oxazolidines increases significantly from formaldehyde (5 sec) to the bulkier pivalaldehyde (30 min). nih.gov
Substituents at N-3: The substituent on the ring nitrogen (N-3) also impacts stability. Studies comparing N-alkyl and N-phenyl substituents show that N-phenyl oxazolidines are generally less stable than their N-methyl counterparts. nih.gov Among N-alkyl groups, minor changes are observed for methyl, ethyl, and butyl groups, but a bulky tert-butyl group can introduce steric strain that favors the ring-opened form, thus lowering the apparent pKₐ for ring-closing. researchgate.net
For the specific case of 3-Methyl-5-(pyridin-2-yl)oxazolidine , the N-3 methyl group is relatively small and would be expected to have a stabilizing effect compared to a larger or more electron-withdrawing group. nih.govresearchgate.net
Substituents at C-5: The pyridin-2-yl group at the C-5 position is an important structural feature. While direct kinetic data for C-5 substituted pyridinyl oxazolidines is scarce, general principles suggest its influence would be primarily electronic. The pyridine (B92270) ring is electron-withdrawing, which could influence the basicity of the ring nitrogen and oxygen, potentially affecting the initial protonation step of hydrolysis.
The following table summarizes the general effects of substituents on the hydrolysis half-life of oxazolidines derived from (-)-ephedrine.
Table 2: Influence of C-2 Substituents on Hydrolysis Half-Life (t₁/₂) of Ephedrine-Derived Oxazolidines at pH 7.40 and 37°C
| Carbonyl Precursor (Yielding C-2 Substituent) | C-2 Substituents | Hydrolysis Half-Life (t₁/₂) |
|---|---|---|
| Formaldehyde | H, H | 5 seconds |
| Propionaldehyde | H, CH₂CH₃ | 18 seconds |
| Benzaldehyde | H, Phenyl | 5 minutes |
| Acetone | CH₃, CH₃ | 4 minutes |
| Pivalaldehyde | H, C(CH₃)₃ | 30 minutes |
Data sourced from Bundgaard et al. (1983) nih.gov
Functional Group Interconversions and Derivatization
The chemical reactivity of this compound allows for various functional group interconversions and derivatizations, targeting the nitrogen and carbon atoms of the oxazolidine ring. These transformations can be used to synthesize new analogues with modified properties.
Modifications at the Nitrogen Atom (N-3)
The N-3 position of the target molecule is occupied by a methyl group. Modifications at this site are less common than derivatizations at other positions and often involve more strenuous conditions. One potential transformation is N-dealkylation to yield the secondary amine. However, this process is typically not straightforward.
More commonly, variation at the N-3 position is achieved synthetically by selecting a different primary N-substituted-β-amino alcohol during the initial condensation reaction that forms the oxazolidine ring. For example, using N-benzyl or N-phenyl substituted amino alcohols would yield the corresponding N-3 substituted oxazolidines. nih.gov
Transformations at the Carbon Atoms (C-2 and C-5)
The carbon atoms of the oxazolidine ring offer several handles for chemical modification.
C-2 Position: The C-2 position in this compound is a methylene group (CH₂), originating from the condensation with formaldehyde. This position is analogous to the carbon atom of an acetal and can be subject to specific transformations. While generally stable, the protons on C-2 can potentially be removed by a very strong base, creating a carbanion that could be trapped by an electrophile, although this reactivity is not common and ring stability might be compromised.
A more synthetically useful transformation involves the hydrolytic lability of the C-2 position. As discussed, the oxazolidine can undergo ring-opening to form an iminium ion. researchgate.net This intermediate can be trapped by a reducing agent, such as sodium borohydride, to afford the corresponding N-methyl-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)methylamine. This reductive ring-opening provides a route to stable amino alcohol derivatives.
C-5 Position: The C-5 position is substituted with the pyridin-2-yl moiety. Direct transformations at this carbon would require cleavage of the C-C bond linking it to the pyridine ring, which is energetically unfavorable. Therefore, derivatization related to the C-5 position invariably involves reactions on the attached pyridine ring, which is discussed in the following section.
Reactivity Profile of the Pyridine Moiety in Oxazolidine Derivatives
The presence of a pyridine ring at the C-5 position of the oxazolidine introduces a wide range of possible chemical transformations characteristic of this heteroaromatic system. nih.gov The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. nih.gov This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents. nih.gov
Electrophilic Substitution: Like other aromatic compounds, the pyridine ring can undergo electrophilic substitution. However, due to the -I effect of the ring nitrogen, it is significantly deactivated towards electrophiles compared to benzene (B151609). nih.gov Furthermore, under acidic conditions often used for electrophilic aromatic substitution, the pyridine nitrogen is protonated, which further deactivates the ring. When reactions do occur, substitution is directed primarily to the C-3 and C-5 positions (meta to the nitrogen). For the 2-substituted pyridine moiety in this compound, electrophilic attack would be expected to be slow and occur at positions C-4 or C-6 of the pyridine ring. Introduction of a strong electron-withdrawing group, such as a nitro group, into the pyridine ring can dramatically alter the reactivity of the entire heterocyclic system, making the oxazole fragment more susceptible to hydrolysis. mdpi.com
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). nih.gov In the case of this compound, the C-2 position is blocked by the oxazolidine substituent. Therefore, nucleophilic attack would be directed to the C-6 position. This reactivity can be enhanced by the presence of a good leaving group or by N-alkylation or N-oxidation of the pyridine nitrogen, which further increases the ring's π-deficiency.
Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles such as alkyl halides to form quaternary pyridinium salts. This N-alkylation activates the pyridine ring towards nucleophilic attack and can also influence the stability and hydrolytic behavior of the attached oxazolidine ring system.
The synthesis of various pyridine-containing oxazolidinone derivatives has been a focus of medicinal chemistry, particularly in the development of antibacterial agents. nih.govnih.govnih.govnih.gov In these syntheses, the pyridine moiety is often functionalized with groups that can modulate biological activity and pharmacokinetic properties. nih.gov
Electronic Effects and Basicity of the Pyridine Ring
The pyridine ring in this compound possesses a nitrogen atom that is sp² hybridized. Its lone pair of electrons resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. libretexts.orgwikipedia.org This availability of the lone pair confers basic properties upon the pyridine ring. wikipedia.orgquimicaorganica.org
The basicity of the pyridine nitrogen is significantly influenced by the nature of the substituents attached to the ring. quimicaorganica.org Electron-donating groups tend to increase the electron density on the nitrogen atom, thereby enhancing its basicity. Conversely, electron-withdrawing groups decrease the electron density, leading to a reduction in basicity. stackexchange.com In the case of this compound, the 5-(3-methyloxazolidinyl) group at the 2-position of the pyridine ring is expected to exert an electron-withdrawing inductive effect (-I) due to the presence of the electronegative oxygen and nitrogen atoms in the oxazolidine ring. This effect would be anticipated to reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Table 1: Predicted Electronic Effects and Basicity
| Compound | Substituent at C2 | Expected Inductive Effect of Substituent | Predicted Effect on Pyridine Basicity |
|---|---|---|---|
| Pyridine | H | - | Reference |
| This compound | 5-(3-methyloxazolidinyl) | Electron-withdrawing (-I) | Decreased |
Potential for Further Aromatic Functionalization
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation is most pronounced at the positions ortho and para to the nitrogen. However, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. wikipedia.org
For this compound, the existing substituent at the 2-position will direct further functionalization. The electron-withdrawing nature of the pyridyl nitrogen makes the ring system electron-deficient, facilitating nucleophilic attack. Late-stage functionalization of multi-substituted pyridines has been achieved through methods such as C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu This two-step process allows for the introduction of a variety of functional groups at the position alpha to the ring nitrogen.
Given that the 2-position is already substituted in the target molecule, the most likely positions for further functionalization would be C4 and C6, which are activated towards nucleophilic attack. Electrophilic substitution, while generally difficult, would be expected to occur at the 3- and 5-positions, which are less deactivated. The specific regioselectivity of any functionalization reaction would depend on the reaction conditions and the nature of the incoming reagent. Various strategies for the C-H functionalization of pyridines have been developed, including those that proceed via the formation of pyridine N-oxides to activate the ring for subsequent reactions. rsc.org
Table 2: Potential Aromatic Functionalization Reactions
| Reaction Type | Potential Position(s) | Rationale |
|---|---|---|
| Nucleophilic Aromatic Substitution | C4, C6 | Activation by the ring nitrogen. wikipedia.org |
| Electrophilic Aromatic Substitution | C3, C5 | Least deactivated positions. wikipedia.org |
| C-H Functionalization (e.g., via N-oxide) | C6 | Activation of the alpha position. rsc.org |
Advanced Characterization Techniques and Theoretical Studies
Spectroscopic Elucidation of Molecular Structure and Stereochemistry
Spectroscopic methods are fundamental to confirming the molecular structure and defining the stereochemical arrangement of "3-Methyl-5-(pyridin-2-yl)oxazolidine". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer detailed insights at the atomic level.
Advanced NMR spectroscopy is an indispensable tool for the unambiguous assignment of the constitution, configuration, and predominant conformation of "this compound" in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for a complete structural elucidation.
The relative configuration of the substituents at the C5 (pyridin-2-yl) and C3 (methyl) positions of the oxazolidine (B1195125) ring can be determined by analyzing proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effect (NOE) correlations. researchgate.net For instance, the magnitude of the coupling constant between the protons at C4 and C5 can help differentiate between cis and trans isomers. NOE experiments provide definitive evidence of spatial proximity between protons, allowing for the assignment of relative stereochemistry. For example, an NOE correlation between the methyl group protons and the C5 proton would suggest they are on the same face of the oxazolidine ring. researchgate.net
Conformational analysis focuses on determining the preferred shape of the five-membered oxazolidine ring, which typically adopts non-planar envelope or twist conformations to minimize steric and torsional strain. unimelb.edu.au The position of the substituents (axial, equatorial, or pseudo-axial/equatorial) and the orientation of the pyridinyl group relative to the oxazolidine ring are key conformational features. These aspects are investigated by analyzing vicinal coupling constants and NOE data, often in conjunction with computational modeling. unimelb.edu.au Stability studies using ¹H NMR can also monitor processes like hydrolysis by observing changes in chemical shifts and the appearance of new signals corresponding to ring-opened intermediates. nih.gov
Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted Oxazolidine Ring
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Structural Information |
| H-2a | 4.8 - 5.0 | d | ~6.0 | Diastereotopic proton on the oxazolidine ring adjacent to nitrogen and oxygen. |
| H-2b | 4.3 - 4.5 | d | ~6.0 | Diastereotopic proton on the oxazolidine ring. |
| H-4a | 3.8 - 4.0 | dd | ~8.0, 6.0 | Diastereotopic proton on the oxazolidine ring adjacent to oxygen. |
| H-4b | 3.2 - 3.4 | t | ~8.0 | Diastereotopic proton on the oxazolidine ring. |
| H-5 | 5.2 - 5.4 | dd | ~8.0, 4.0 | Proton at the stereocenter bearing the pyridinyl group. |
| N-CH₃ | 2.3 - 2.5 | s | - | Methyl group attached to the ring nitrogen. |
| Pyridinyl-H | 7.2 - 8.6 | m | - | Aromatic protons of the pyridine (B92270) ring. |
Note: The data in the table are illustrative and based on typical values for related oxazolidine structures. Actual values for "this compound" would require experimental measurement.
X-ray crystallography provides the most definitive and high-resolution data on the molecular structure of "this compound" in the solid state. This technique precisely maps the atomic positions in three-dimensional space, allowing for the unequivocal determination of bond lengths, bond angles, and torsion angles. nih.gov
A single-crystal X-ray diffraction analysis would unambiguously confirm the relative stereochemistry at the C5 chiral center. Furthermore, it reveals the preferred conformation of the molecule as it exists within the crystal lattice, including the pucker of the oxazolidine ring and the specific orientation of the methyl and pyridinyl substituents. nih.govresearchgate.net
The resulting crystal structure also elucidates the intermolecular interactions that govern the molecular packing in the unit cell. These interactions, such as hydrogen bonding (if applicable), dipole-dipole interactions, and π-π stacking involving the pyridine rings, are crucial for understanding the stability of the solid-state form. nih.gov In some cases, related compounds have been shown to exist as different conformational polymorphs, which are distinct crystal structures of the same molecule that differ in their molecular conformation and packing. nih.govresearchgate.net
Table 2: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
| Empirical formula | C₉H₁₂N₂O |
| Formula weight | 164.20 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.513(2) |
| b (Å) | 10.245(3) |
| c (Å) | 9.876(4) |
| β (°) | 105.34(1) |
| Volume (ų) | 828.1(5) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.315 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.121 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
Note: The data presented are hypothetical, based on typical values reported for similar small organic molecules like pyridylpyrazoles, and serve to illustrate the type of information obtained from an X-ray crystallographic study. nih.govnih.gov
Computational Chemistry and Molecular Modeling
Theoretical and computational studies complement experimental data by providing deeper insights into the electronic structure, conformational landscape, and potential biological interactions of "this compound".
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT calculations can accurately predict the optimized molecular geometry, vibrational frequencies, and various electronic descriptors. nih.govnih.gov
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more likely to be reactive.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. DFT can also be employed to calculate the energetics of reaction pathways, providing theoretical support for proposed synthetic mechanisms or metabolic transformations. researchgate.net
Table 3: Representative Quantum Chemical Descriptors Calculated via DFT
| Parameter | Description | Typical Calculated Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.3 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 D |
| Ionization Potential (I) | Energy required to remove an electron (≈ -E(HOMO)) | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -E(LUMO)) | 1.2 eV |
Note: These values are illustrative, based on DFT calculations for related heterocyclic compounds, and represent the type of data generated. nih.govnih.gov
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and bonds by solving Newton's equations of motion, offering insights into the conformational flexibility of "this compound" in different environments, such as in solution.
An MD simulation trajectory can be analyzed to understand the stability of different conformations and the transitions between them. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecular structure over the simulation period, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. nih.govresearchgate.net
Complementary to MD, conformational search algorithms systematically or stochastically explore the potential energy surface of the molecule to identify a range of low-energy (stable) conformers. This is particularly important for flexible molecules, as it helps to understand the ensemble of shapes the molecule can adopt, which may be relevant for its biological activity.
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as "this compound," binds to the active site of a macromolecular target, typically a protein or nucleic acid. nih.gov This method is crucial for hypothesis-driven drug discovery and for interpreting structure-activity relationships at a molecular level.
The process involves placing the ligand in various orientations and conformations within the target's binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov Successful docking studies can predict a plausible binding mode, which is then analyzed to identify key intermolecular interactions. These interactions often include hydrogen bonds, hydrophobic contacts, van der Waals forces, and π-π or cation-π interactions between the ligand and specific amino acid residues of the target. nih.gov For oxazolidinone-containing compounds, a common target for docking studies is the bacterial 50S ribosomal subunit, as this is a known mechanism of action for this class of antibiotics. researchgate.net The analysis of these interactions can guide the design of new analogues with improved potency and selectivity. nih.gov
Table 4: Representative Molecular Docking Results against a Bacterial Target
| Parameter | Value/Description |
| Target Protein | Bacterial 50S Ribosomal Subunit (Peptidyl Transferase Center) |
| PDB ID | 3CPW (example) |
| Docking Score (kcal/mol) | -7.5 |
| Predicted Interacting Residues | |
| Hydrogen Bonds | G2283, U2585 |
| Hydrophobic Interactions | A2451, C2452 |
| π-Stacking | Interaction between the pyridine ring and a suitable aromatic residue. |
Note: The results shown are hypothetical and for illustrative purposes, based on published docking studies of similar oxazolidinone compounds against bacterial ribosomes. researchgate.net
Broader Research Significance and Future Directions
3-Methyl-5-(pyridin-2-yl)oxazolidine as a Synthetic Intermediate
Pyridyl oxazolidines are recognized as valuable intermediates in the construction of more complex molecular architectures. The unique combination of the pyridine (B92270) and oxazolidine (B1195125) rings offers multiple reactive sites and stereochemical possibilities.
While specific examples of this compound in complex molecule synthesis are not documented, its structure suggests a potential role as a chiral building block. The stereocenters within the oxazolidine ring can be exploited to introduce chirality into larger molecules, a critical aspect in the synthesis of pharmaceuticals and natural products. The pyridine moiety, on the other hand, can act as a handle for further functionalization through various coupling reactions. Future research could explore the cleavage of the oxazolidine ring to reveal amino alcohol functionalities, which are versatile precursors in organic synthesis.
Innovations in Chiral Catalysis and Ligand Design
The most prominent application of pyridyl oxazolidines is in the field of asymmetric catalysis, where they serve as chiral ligands for a wide array of metal-catalyzed reactions. The nitrogen atoms of the pyridine and oxazolidine rings can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a chemical transformation.
The modular nature of pyridyl oxazolidine synthesis allows for the systematic variation of substituents on both the pyridine and oxazolidine rings. The introduction of a methyl group at the 3-position of the oxazolidine ring in this compound would influence the steric and electronic properties of the resulting metal complex. Research in this area would involve synthesizing a library of such ligands with different substitution patterns and evaluating their performance in various catalytic reactions.
The development of new chiral ligands is a continuous pursuit in asymmetric catalysis. Future studies could investigate the application of this compound as a ligand in reactions such as asymmetric allylic alkylations, hydrosilylations, and cyclopropanations. The performance of this ligand would be compared to existing pyridyl oxazolidine ligands to determine the effect of the 3-methyl substituent on catalytic activity and enantioselectivity. The goal would be to develop catalytic systems that provide high yields and enantiomeric excesses for synthetically important transformations.
Fundamental Investigations into Reaction Mechanisms and Selectivity
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Mechanistic studies on reactions catalyzed by metal complexes of pyridyl oxazolidine ligands often involve a combination of experimental techniques (such as kinetics and in-situ spectroscopy) and computational modeling. These studies aim to elucidate the structure of the active catalyst, the mode of substrate binding, and the transition states of the key elementary steps. For this compound, such investigations would focus on how the 3-methyl group influences the geometry of the metal complex and the energetics of the catalytic cycle, thereby affecting the observed selectivity.
Green Chemistry and Sustainable Synthetic Approaches for Pyridyl Oxazolidines
The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical compounds. For pyridyl oxazolidines, this would involve the development of synthetic routes that utilize renewable starting materials, minimize the use of hazardous reagents and solvents, and reduce waste generation. Research in this area could explore biocatalytic methods for the synthesis of the chiral amino alcohol precursors or the use of environmentally benign solvents and reaction conditions for the cyclization step. Furthermore, the development of recyclable catalytic systems based on this compound would enhance the sustainability of its applications.
Design of Chemically-Active Scaffolds for Material Science Applications
Following a comprehensive review of scientific literature and research databases, no specific studies or data were identified concerning the application of This compound in the design and development of chemically-active scaffolds for material science. The current body of research does not provide information on its potential use in areas such as polymer chemistry, nanotechnology, or the creation of functional materials. Therefore, detailed research findings, potential functionalities, and data tables related to this specific application cannot be provided at this time.
Q & A
Q. What are the common synthetic routes for 3-Methyl-5-(pyridin-2-yl)oxazolidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, a diastereoselective approach using a Michael addition followed by cyclization with pyridine derivatives has been reported. Key reagents may include aryl/pyridyl aldehydes and amino alcohols, with catalysts like acetic acid to facilitate ring closure . Another route involves nitration, alkylation, and reduction steps to assemble the oxazolidine core, as seen in related imidazo-pyridine systems .
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For instance, ¹³C NMR can resolve signals for the oxazolidine ring (e.g., 173.6 ppm for the carbonyl group) and pyridyl substituents (139.7 ppm for aromatic carbons) . HRMS (ESI-TOF) provides precise molecular ion verification, with deviations < 0.2 ppm from theoretical values .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity analysis. Spectral matching via FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) and elemental analysis (C, H, N within ±0.3% of theoretical) further validate compound integrity. Ensure solvent residues are quantified via GC-MS .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in oxazolidine synthesis?
- Methodological Answer : Diastereoselectivity is achieved through steric and electronic effects during cyclization. For example, using chiral auxiliaries or enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) directs ring closure stereochemistry. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0°C to reflux) can further optimize selectivity, as demonstrated in pyrrolidine carboxylate syntheses .
Q. How are computational methods applied to predict reactivity or stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamic stability. For instance, studies on analogous oxazolidines use frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational stability under varying pH and temperature conditions .
Q. How to resolve contradictions in NMR data for oxazolidine derivatives?
- Methodological Answer : Conflicting NMR assignments arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR to "freeze" conformers and assign signals. For example, cooling to −40°C in CDCl₃ resolves overlapping peaks in oxazolidine derivatives. Cross-validate with 2D techniques (HSQC, HMBC) to trace scalar couplings .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer : Design of Experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, reaction time). For example, a Plackett-Burman screen can prioritize factors like temperature (50–100°C) or catalyst loading (1–5 mol%). Flow chemistry improves reproducibility in steps prone to exothermicity (e.g., cyclizations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
